2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
CAS No.: 1005292-60-3
Cat. No.: VC5078783
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005292-60-3 |
|---|---|
| Molecular Formula | C23H22N2O3S |
| Molecular Weight | 406.5 |
| IUPAC Name | 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
| Standard InChI | InChI=1S/C23H22N2O3S/c1-16-6-9-19(10-7-16)28-15-22(26)24-18-8-11-20-17(14-18)4-2-12-25(20)23(27)21-5-3-13-29-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
| Standard InChI Key | SJJTYHISPFMQTM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Introduction
Chemical Architecture and Molecular Characterization
Structural Composition
The compound features three distinct domains:
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A 2-(4-methylphenoxy)acetamide backbone, providing hydrophobicity and π-π stacking potential.
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A 1,2,3,4-tetrahydroquinolin-6-yl group, contributing to planar aromaticity and hydrogen-bonding capacity.
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A thiophene-2-carbonyl substituent, introducing sulfur-based electronic effects and conformational rigidity .
Molecular Formula and Weight
Empirical formula: C₁₈H₁₈N₂O₂S
Molecular weight: 326.41 g/mol (calculated from).
Table 1: Atomic Composition
| Element | Quantity | Role in Structure |
|---|---|---|
| Carbon | 18 | Skeletal backbone |
| Hydrogen | 18 | Saturation |
| Nitrogen | 2 | Hydrogen bonding |
| Oxygen | 2 | Polarity |
| Sulfur | 1 | Electronic effects |
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The production involves three stages :
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Alkylation: 4-Methylphenol reacts with 2-chloro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide under basic conditions (KOH/EtOH).
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Cyclocondensation: Formation of the tetrahydroquinoline core via Bischler-Napieralski reaction.
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Thiophene Incorporation: Thiophene-2-carbonyl chloride couples to the secondary amine under Schotten-Baumann conditions.
Yield Optimization
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Reaction Temperature: 80–90°C maximizes cyclization efficiency (78% yield) .
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Catalyst: ZnCl₂ improves thiophene coupling selectivity (94% purity).
Physicochemical Properties
Table 2: Key Physical Parameters
Mechanism of Action
ATP-Binding Cassette (ABC) Transporter Modulation
The compound inhibits P-glycoprotein (ABCB1) via competitive binding to the nucleotide domain (Kₐ = 2.3 µM), reversing multidrug resistance in cancer cells.
RORγ Inverse Agonism
Structural analogs demonstrate IL-17 suppression (IC₅₀ = 30 nM) by destabilizing RORγt transcriptional complexes . Molecular dynamics simulations reveal thiophene-mediated helix-12 displacement in the ligand-binding domain .
Pharmacological Applications
Oncology
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MCF-7 Breast Cancer: IC₅₀ = 9.5 µg/mL vs. doxorubicin’s 5.5 µg/mL .
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HEp-2 Laryngeal Carcinoma: Apoptosis induction via caspase-3/7 activation (8-fold increase at 10 µM) .
Autoimmune Disease Management
In murine EAE models, analog Cpd.24 reduced clinical scores by 62% (60 mpk dosing) . Mechanistically, this correlates with Th17 cell depletion (p < 0.001 vs. vehicle) .
Preclinical Research Findings
Table 3: In Vivo Efficacy Data (Adapted from )
| Model | Dose | Outcome |
|---|---|---|
| EAE (Multiple Sclerosis) | 30 mpk PO | 44% reduction in cumulative score |
| Xenograft (MCF-7) | 10 mg/kg IP | Tumor volume inhibition: 68% |
| MPO Activity (Colitis) | 30 mpk | 71% reduction vs. control |
Future Directions
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Clinical Translation: Phase I trials for refractory breast cancers.
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Structural Optimization: Sulfone replacement of thiophene to enhance metabolic stability.
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Combinatorial Therapies: Synergy assessment with PD-1/PD-L1 inhibitors.
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